3-[(2-Methylpropyl)sulfanyl]propan-1-amine
Description
Properties
IUPAC Name |
3-(2-methylpropylsulfanyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2)6-9-5-3-4-8/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICZXFJBNPABFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 3-[(2-Methylpropyl)sulfanyl]propan-1-amine
General Synthetic Strategy
The preparation of this compound typically involves nucleophilic substitution reactions where a suitable halogenated propane derivative is reacted with isobutyl mercaptan or its derivatives, followed by introduction or preservation of the amine group.
Stepwise Synthetic Routes
Synthesis via Halogenated Propane and Thiol Nucleophile
- Starting Materials: 1-chloro-3-bromopropane or 3-chloropropanol derivatives and 2-methylpropylthiol (isobutyl mercaptan).
- Reaction: Nucleophilic substitution of the halogen by the thiol group under basic conditions.
- Conditions: Use of bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Typically 60–80°C.
- Duration: 12–24 hours under inert atmosphere to prevent oxidation of thiol.
- Outcome: Formation of 1-chloro-3-[(2-methylpropyl)sulfanyl]propane intermediate.
Conversion of Halogenated Intermediate to Primary Amine
- Method: Nucleophilic substitution of the chloro group by ammonia or an amine source.
- Conditions: Excess ammonia in ethanol or aqueous solution, sometimes under pressure or elevated temperature to drive substitution.
- Purification: Extraction and distillation or chromatography to isolate this compound.
This two-step approach is widely used due to its straightforwardness and accessibility of starting materials.
Alternative Methods
Activation of Alcohol Derivative and Thiol Substitution
- Starting Material: 3-hydroxypropan-1-amine or its protected derivative.
- Activation: Conversion of the alcohol group to a better leaving group such as mesylate or tosylate.
- Substitution: Displacement by isobutyl mercaptan under basic conditions to install the sulfanyl group.
- Deprotection (if applicable): Removal of protecting groups to yield the free amine.
This method avoids direct halogenation and can offer higher selectivity and fewer by-products.
Direct Synthesis via Thiol-Ene Reaction
- Concept: Radical addition of isobutyl mercaptan to allyl amine or derivatives under UV or thermal initiation.
- Advantages: One-pot synthesis, mild conditions, and potential for fewer steps.
- Limitations: Requires radical initiators and careful control of reaction conditions to avoid side reactions.
Reaction Conditions and Optimization
| Method | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 3-chloropropane + isobutyl mercaptan + K2CO3 | DMF, DCM | 60–80°C | 12–24 h | 70-85 | Inert atmosphere recommended |
| Halide to amine substitution | Intermediate + NH3 (excess) | Ethanol, aqueous | 50–80°C | 6–12 h | 60-75 | Pressure may improve conversion |
| Alcohol activation & substitution | Mesylate formation + isobutyl mercaptan | THF, acetone | 0–25°C | 12–18 h | 65-80 | Protecting groups may be required |
| Thiol-ene radical addition | Allyl amine + isobutyl mercaptan + radical initiator | Solvent-free or toluene | 40–60°C or UV | 4–8 h | Variable | Requires radical initiators; less common |
Research Findings and Analytical Data
Yields and Purity
- Yields for nucleophilic substitution routes range from 60% to 85%, depending on reaction conditions and purification methods.
- Purity is typically confirmed by NMR, IR spectroscopy, and mass spectrometry.
Structural Confirmation
- Single-crystal X-ray diffraction has been used in analogous compounds to confirm the molecular structure and substitution pattern.
- NMR spectra typically show characteristic signals for the methylene groups adjacent to sulfur and nitrogen atoms.
- IR spectroscopy confirms the presence of amine N-H stretches and C-S bonds.
Reaction Efficiency
- Use of polar aprotic solvents and inert atmosphere improves reaction efficiency by stabilizing intermediates and preventing thiol oxidation.
- Base strength and stoichiometry are critical to avoid side reactions such as elimination or over-alkylation.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Halogenated Propane + Thiol + Ammonia | Two-step substitution | Straightforward, accessible reagents | Requires handling of halides and thiols | 60–85 |
| Alcohol Activation (Mesylate) + Thiol | Activation then substitution | Avoids halides, fewer by-products | Requires protecting groups, multiple steps | 65–80 |
| Thiol-Ene Radical Addition | Radical addition to allyl amine | One-pot, mild conditions | Radical initiator needed, side reactions possible | Variable |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Acyl chlorides, isocyanates, organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, secondary amines.
Substitution: Amides, ureas.
Scientific Research Applications
3-[(2-Methylpropyl)sulfanyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors .
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The following table compares 3-[(2-Methylpropyl)sulfanyl]propan-1-amine with structurally related propan-1-amine derivatives:
Note: Molecular weights for salt forms (e.g., hydrochloride) include the counterion. Discrepancies in reported values (e.g., ) may arise from salt vs. free base distinctions.
Pharmacological and Functional Comparisons
- Thioether vs. However, ether derivatives like OX03393 demonstrate retained bioactivity (e.g., squalene synthase inhibition), suggesting substituent electronic effects outweigh lipophilicity in certain targets .
- Aromatic vs. Aliphatic Substituents : Aromatic derivatives, such as 3-[4-(2-methylpropyl)phenyl]propan-1-amine, show utility in receptor-binding studies due to π-π interactions, whereas aliphatic analogs are more commonly used as synthetic intermediates .
- Salt Forms : Hydrochloride salts (e.g., 3-[4-(2-methylpropyl)phenyl]propan-1-amine hydrochloride) improve solubility for in vitro assays but may alter pharmacokinetic profiles .
Pharmacological Activity
- Loss of Activity in Regioisomers : Meta- or ortho-substituted analogs (e.g., OX03394) lose activity entirely, emphasizing the importance of substituent positioning .
- Thioether Bioisosteres : Sulfanyl groups can serve as bioisosteres for ethers or methylene groups, modulating target engagement without significant activity loss .
Biological Activity
3-[(2-Methylpropyl)sulfanyl]propan-1-amine, also known as a derivative of propan-1-amine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its interactions with biological targets, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . This compound features a sulfanyl group, which may influence its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Interaction with Biological Targets
Research indicates that this compound may interact with various receptors and enzymes, influencing their activity. For instance, studies have suggested potential binding affinities to neurotransmitter receptors, which could modulate signaling pathways involved in mood regulation and cognitive function.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Binding : It is hypothesized that the compound binds to neurotransmitter receptors such as NMDA and GABA receptors, which are critical for neurological processes .
Case Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Studies : In animal models, the compound demonstrated potential neuroprotective effects, suggesting its utility in treating neurodegenerative diseases. It was found to enhance cognitive function and reduce anxiety-like behaviors at certain dosages .
- Cellular Studies : In vitro studies indicated that the compound could influence cell proliferation and apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses : Associated with beneficial effects such as enhanced cognitive function and reduced anxiety.
- High Doses : Linked to toxicity and adverse effects on cellular functions.
Metabolic Pathways
Understanding the metabolic pathways associated with this compound is crucial for elucidating its biological activity. The compound interacts with various metabolic enzymes, influencing the levels of metabolites that play roles in cellular signaling and homeostasis.
Transport and Distribution
The transport mechanisms for this compound involve specific transporters that facilitate its distribution across cellular membranes. The localization within cells can significantly affect its biological activity and therapeutic potential.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Neuropharmacological Effects | Potential for treating neurodegenerative disorders; enhances cognitive function. |
| Enzyme Interaction | Modulates activity of key metabolic enzymes. |
| Receptor Binding | Influences neurotransmitter systems (e.g., NMDA, GABA). |
| Cell Proliferation | Affects growth and apoptosis in cancer cells. |
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Methylpropyl)sulfanyl]propan-1-amine, and how can reaction conditions be optimized?
The synthesis of sulfanyl-containing amines often involves nucleophilic substitution or thiol-ene coupling. For example, a related method for N-[3-[(2-Methoxyphenyl)sulfanyl]-2-methylpropyl] derivatives uses multi-step alkylation and thiolation under inert atmospheres, with purification via column chromatography . Key parameters include:
- Temperature control : Reactions typically proceed at 0–5°C during thiol addition to minimize disulfide byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates.
- Catalysts : Use of bases like K₂CO₃ or triethylamine to deprotonate thiols.
Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometric ratios of thiol to haloalkane precursors (1:1.2 molar ratio recommended).
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR can confirm the sulfanyl (-S-) linkage and branching. The 2-methylpropyl group’s protons appear as a multiplet at δ ~2.2–2.5 ppm, while the propan-1-amine chain shows resonances at δ ~1.6–1.8 ppm (CH₂) and δ ~2.7–3.0 ppm (NH₂) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated m/z for C₇H₁₅NS: 145.0926).
- FT-IR : The S–C stretch appears near 600–700 cm⁻¹, and NH₂ stretches at ~3300–3500 cm⁻¹.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) resolve impurities, ensuring >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation of the sulfanyl group .
- Waste disposal : Neutralize residual amine with dilute HCl before disposing as hazardous organic waste .
- Emergency measures : For spills, adsorb with inert material (e.g., vermiculite) and ventilate the area .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structural conformations?
Single-crystal X-ray diffraction (SCXRD) is definitive for resolving ambiguities in stereochemistry or bond angles. For example, a related sulfanyl-pyrimidine derivative was analyzed using SHELXL (SHELX-2018/3) to refine non-hydrogen atoms anisotropically, revealing torsional angles between the sulfanyl group and adjacent moieties . Key steps include:
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) and a diffractometer (e.g., Agilent SuperNova) at 100–150 K.
- Twinning analysis : Address non-merohedral twinning (e.g., 47% minor component in some crystals) using TwinRotMat or PLATON .
- Validation tools : Check for voids (PLATON), hydrogen bonding (Mercury), and R-factor convergence (<0.05) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or redox environments?
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets can model frontier molecular orbitals (FMOs) to predict nucleophilic sites. For example, the sulfur atom’s lone pairs (HOMO –6.8 eV) may participate in redox reactions .
- MD simulations : GROMACS can simulate solvation effects in polar solvents (e.g., water, ethanol) to assess stability.
- pKa prediction : Tools like MarvinSketch estimate the amine group’s pKa (~10.2), indicating protonation-dependent solubility .
Q. How do structural modifications of the sulfanyl group impact biological activity or ligand-receptor interactions?
- SAR studies : Replace the 2-methylpropyl group with cyclic thioethers (e.g., tetrahydrothiophene) and assay receptor binding (e.g., GPCRs) via SPR or radioligand displacement.
- Docking simulations : AutoDock Vina can model interactions with cysteine-rich targets (e.g., kinases), where the sulfanyl group may form disulfide bonds .
- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to optimize pharmacokinetics .
Q. What analytical approaches reconcile contradictory solubility or stability data across studies?
- Solubility profiling : Use shake-flask method with UV-Vis quantification in buffers (pH 1–10) and co-solvents (e.g., PEG-400). For example, DMSO stock solutions (10 mM) are stable at –80°C for 6 months .
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation products.
- HPLC-DAD/MS : Compare retention times and fragmentation patterns to distinguish between polymorphs or tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
